molecular formula C5H5N3 B1274011 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole CAS No. 82418-39-1

1-(prop-2-yn-1-yl)-1H-1,2,4-triazole

Cat. No. B1274011
CAS RN: 82418-39-1
M. Wt: 107.11 g/mol
InChI Key: OWTQLHQOGZTHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(prop-2-yn-1-yl)-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. These compounds are known for their broad biological activities, which include antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties. Due to these activities, triazole derivatives have been incorporated into a variety of drugs, such as ketoconazole and fluconazole .

Synthesis Analysis

The synthesis of triazole derivatives, including 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole, has been a subject of interest in the past two decades. While the provided data does not specifically mention the synthesis of this exact compound, it does discuss the synthesis of related 1,2,3-triazoles and 1,2,4-triazoles. For instance, monosubstituted 1-aryl-1H-1,2,3-triazoles have been synthesized from arylboronic acids and prop-2-ynoic acid or calcium acetylide as a source of acetylene in a one-pot reaction . Although this method pertains to the 1,2,3-triazole isomer, similar synthetic strategies could potentially be adapted for the synthesis of 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole.

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for their biological activity. The 1,2,4-triazole ring can act as a bioisostere, mimicking different functional groups and enabling the design of new active molecules . The molecular structure, vibrational frequencies, and corresponding vibrational assignments of a related compound, 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione, have been investigated both experimentally and theoretically. Studies like these provide insights into the electronic properties, such as HOMO and LUMO analysis, and the first hyperpolarizability, indicating the potential of triazole derivatives in nonlinear optical applications .

Chemical Reactions Analysis

The reactivity of triazole derivatives can be inferred from their molecular structure and electronic properties. The molecular electrostatic potential (MEP) of triazole compounds can be calculated to estimate their chemical reactivity, which is essential for understanding how these molecules might interact with biological targets or participate in chemical reactions .

Physical and Chemical Properties Analysis

Triazole derivatives exhibit a range of physical and chemical properties that contribute to their biological activity and potential applications. The physical properties, such as solubility and melting point, are not detailed in the provided data. However, the chemical properties, including the potential for various chemical reactions and the ability to form bioactive molecules, are highlighted. The antimicrobial activity of some triazole derivatives has been evaluated, showing that certain 1,4-disubstituted 1,2,3-triazoles possess significant antibacterial, antitubercular, and antifungal activities .

Scientific Research Applications

Structural Characterization and Molecular Interactions

  • The 1,2,4-triazole derivatives, including compounds structurally similar to 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole, have been extensively studied for their molecular structure and interactions. For instance, a study on 3-(Adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione highlighted its thione tautomer form and the planarity of the 1,2,4-triazole ring, which forms dimeric aggregates in the crystal via hydrogen bonds (Almutairi et al., 2012).

Synthesis and Chemical Properties

  • Research has focused on synthesizing various 1,2,4-triazole derivatives and studying their physical and chemical properties. These compounds, including derivatives of 1,2,4-triazole, display a wide range of biological effects and are noted for their antifungal, antidepressant, anticancer, and other protective properties. The study of these compounds contributes significantly to both fundamental research in pharmacy and medicine (Kaplaushenko et al., 2016).

Application in Nonlinear Optical and Magnetic Properties

  • Certain 1,2,4-triazole derivatives have shown potential in preparing Cu(I)-π,σ-coordination compounds with nonlinear optical and magnetic properties. For example, 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole has been an effective precursor for such applications, underscoring the versatility of 1,2,4-triazole compounds in advanced material science (Slyvka et al., 2022).

Antimicrobial Properties

  • Many 1,2,4-triazole derivatives have been synthesized and tested for antimicrobial properties. Studies have demonstrated moderate to good activity against various bacteria and fungi, indicating the potential use of these compounds in developing new antimicrobial agents (Kaushik et al., 2017).

Advanced Synthesis Techniques

  • Recent advancements in synthesis techniques for 1,2,4-triazoles have been made, such as microwave-assisted synthesis. These methods facilitate the creation of diverse libraries of compounds efficiently, which is crucial for pharmaceutical and agricultural applications (Tan et al., 2017).

properties

IUPAC Name

1-prop-2-ynyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-2-3-8-5-6-4-7-8/h1,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTQLHQOGZTHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395145
Record name 1-prop-2-yn-1-yl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(prop-2-yn-1-yl)-1H-1,2,4-triazole

CAS RN

82418-39-1
Record name 1-prop-2-yn-1-yl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(prop-2-yn-1-yl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(prop-2-yn-1-yl)-1H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
1-(prop-2-yn-1-yl)-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
1-(prop-2-yn-1-yl)-1H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
1-(prop-2-yn-1-yl)-1H-1,2,4-triazole
Reactant of Route 6
1-(prop-2-yn-1-yl)-1H-1,2,4-triazole

Citations

For This Compound
5
Citations
S Hajib, A Ksakas, Y Aouine, A Alami… - European Journal of …, 2020 - ej-chem.ejbio.org
In this article, we describe the synthesis of two new triheterocyclic regioisomers, named 4-({4-[(1H-1, 2, 4-triazol-1-yl) methyl]-1H-1, 2, 3-triazol-1-yl} methyl)-4-ethyl-2-phenyl-4, 5-…
Number of citations: 2 www.ej-chem.ejbio.org
S ELIJAH ADENIJI - Egyptian Journal of Chemistry, 2019 - journals.ekb.eg
: Improvement on more potent anti-tuberculosis agents is as a result of emergence of multi-drug resistant strains of M. Tuberculosis. Syntheses of novel compounds are usually by trial …
Number of citations: 4 journals.ekb.eg
SE ADENIJI, UBA Sani, A UZAIRU - Adıyaman Üniversitesi Fen …, 2019 - dergipark.org.tr
Amaç: Araştırma, anti-tüberküler antagonisti olarak 1, 2, 4-Triazol türevlerinin aktivitesini tahmin etmeye yönelik teorik (QSAR) bir model geliştirmeyi amaçlamıştır. Yöntem: Genetik …
Number of citations: 9 dergipark.org.tr
M Beesu, ACD Salyer, MJH Brush… - Journal of medicinal …, 2017 - ACS Publications
The induction of toll-like receptor 7 (TLR7)-dependent type I interferons (IFN-α/β) from plasmacytoid dendritic cells as well as the production of TLR8-dependent type II interferon (IFN-γ), …
Number of citations: 34 pubs.acs.org
SE Adeniji, S Uba, A Uzairu - 2019 - Adıyaman Üniversitesi
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.